molecular formula C10H9NO2 B566182 Indoleacetic Acid-13C6 CAS No. 100849-36-3

Indoleacetic Acid-13C6

Cat. No.: B566182
CAS No.: 100849-36-3
M. Wt: 181.141
InChI Key: SEOVTRFCIGRIMH-MROVPUMUSA-N
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Description

Indoleacetic Acid-13C6, also known as Indole-3-acetic acid-13C6, is a stable isotope-labeled compound of Indole-3-acetic acid. Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation .

Mechanism of Action

Target of Action

Indoleacetic Acid-13C6, also known as Indole-3-acetic acid (IAA), is a naturally occurring plant growth hormone of the auxin class . It primarily targets plant cells, where it plays a central role in various aspects of plant growth and development .

Mode of Action

IAA interacts with its targets by inducing plant cell elongation and division . It modulates plant growth and development, such as cell division, elongation, fruit development, and senescence . In dicots, IAA specifically induces lateral-root formation, whereas in monocots it induces adventitious root formation .

Biochemical Pathways

IAA can be synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of IAA’s action are profound. It coordinates cambial growth and vascular development. In both conifer and angiosperm trees, IAA promotes secondary wall thickness and increases the size of xylem cells . IAA also serves as a signal in the plant shade avoidance syndrome .

Action Environment

The action, efficacy, and stability of IAA can be influenced by environmental factors. For instance, most IAA is transported throughout the plant via the phloem, forming concentration gradients and accumulating in different tissues . This long-distance transport is efficient but cannot be finely regulated . Polar auxin transport between cells involves the diffusion of this molecule across cell walls and membranes .

Future Directions

Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .

Biochemical Analysis

Biochemical Properties

Indoleacetic Acid-13C6, like its non-isotopic counterpart, is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteins in the AUX/IAA family, which play a central role in regulating gene expression during auxin signal transduction . The nature of these interactions typically involves the binding of this compound to these proteins, triggering a cascade of biochemical reactions that ultimately influence plant growth and development .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the serotonin pathway in the brain and gut . It also plays a role in the physiological response and gene expression in microorganisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that this compound can be transformed into various intermediates, including dioxindole-3-acetic acid, isatin, isatinic acid, and catechol . These transformations involve various enzymes and are part of the complex metabolic pathways of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, oxidative stress has been observed in Pseudomonas sp. LY1 during IAA degradation, suggesting that the effects of this compound on cellular function may vary over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on IAA suggests that it can have significant effects at different dosages. For instance, a study found that IAA administration (50 mg/kg) for 5 weeks attenuated depression and anxiety-like behaviors in a mouse model of unpredictable chronic mild stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Transport and Distribution

It is known that IAA, the non-isotopic counterpart of this compound, is transported throughout the plant via the phloem, forming concentration gradients and accumulating in different tissues .

Subcellular Localization

Studies on AUX/IAA proteins, which interact with IAA, have shown that some of these proteins are localized in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indoleacetic Acid-13C6 typically involves the incorporation of carbon-13 isotopes into the indole-3-acetic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors such as carbon-13 labeled tryptophan. The reaction conditions often involve standard organic synthesis techniques, including the use of solvents like ethanol and reaction catalysts .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Indoleacetic Acid-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-ethanol, and various substituted indole derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the biosynthesis, metabolism, and function of indole-3-acetic acid in various biological systems .

Properties

CAS No.

100849-36-3

Molecular Formula

C10H9NO2

Molecular Weight

181.141

IUPAC Name

2-(1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

SEOVTRFCIGRIMH-MROVPUMUSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Synonyms

1H-Indole-3-acetic-13C6 Acid;  (1H-Indol-3-yl)acetic-13C6 Acid;  3-(Carboxymethyl)-1H-indole-13C6;  3-(Carboxymethyl)indole-13C6;  3-IAA-13C6;  3-Indolylmethylcarboxylic-13C6 Acid;  Bioenraiz-13C6;  GAP-13C6;  Heteroauxin-13C6;  IAA-13C6;  Noclosan-13C6;  Rhizo

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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